molecular formula C9H6FN B8380741 3-(2-Fluorophenyl)acrylonitrile

3-(2-Fluorophenyl)acrylonitrile

Cat. No.: B8380741
M. Wt: 147.15 g/mol
InChI Key: PHVAIUKSVSLOFD-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)acrylonitrile is an α,β-unsaturated nitrile derivative characterized by a fluorine substituent at the ortho position of the phenyl ring. Its structure combines electron-withdrawing cyano and fluorine groups, influencing its reactivity and physicochemical properties. The compound has been synthesized via condensation reactions involving acrylonitrile and aryl acetonitrile derivatives, as demonstrated in gram-scale experiments with a 71% yield for related structures . Its $ ^1H $-NMR spectrum (300 MHz, CDCl$_3 $) shows distinct signals: δ 7.74–7.40 (m, 3H), 7.32–6.96 (m, 2H), and 6.04 (d, $ J = 16.9 \, \text{Hz} $, 1H), confirming the (E)-configuration of the double bond . The compound serves as a key intermediate in constructing α-amino-β-cyano cyclohexene skeletons and other complex heterocycles .

Properties

Molecular Formula

C9H6FN

Molecular Weight

147.15 g/mol

IUPAC Name

3-(2-fluorophenyl)prop-2-enenitrile

InChI

InChI=1S/C9H6FN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6H

InChI Key

PHVAIUKSVSLOFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CC#N)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Spectral Data of Selected Acrylonitrile Derivatives

Compound Name Structural Features Key $ ^1H $-NMR Signals (CDCl$_3 $) Reference
3-(2-Fluorophenyl)acrylonitrile Ortho-F, (E)-configuration δ 6.04 (d, $ J = 16.9 \, \text{Hz} $)
Methyl (E)-3-(4-fluorophenyl)acrylate Para-F, ester group δ 7.63 (d, $ J = 16.0 \, \text{Hz} $), 3.78 (s, 3H)
(Z)-3-(2-Chloro-6-fluorophenyl)-2-(4-(trifluoromethyl)phenyl)acrylonitrile Ortho-Cl, para-CF$_3$ δ 7.53–7.42 (m, 2H), 7.08–7.02 (t, $ J = 8.6 \, \text{Hz} $)
2-(4-Bromophenyl)-3-(anthracen-9-yl)acrylonitrile Bromophenyl, anthracene fusion Data not explicitly provided; AFM morphology analyzed

Key Observations :

  • Substituent Position : The ortho-fluorine in this compound induces steric and electronic effects distinct from para-substituted analogs (e.g., Methyl (E)-3-(4-fluorophenyl)acrylate), altering reaction kinetics and crystal packing .
  • Electron-Withdrawing Groups : Trifluoromethyl (CF$3$) and bromo substituents enhance electrophilicity, as seen in (Z)-3-(2-chloro-6-fluorophenyl)-2-(4-CF$3$-phenyl)acrylonitrile, which shows improved stability in thin-film applications .

Key Observations :

  • Enzyme Inhibition : ITPA outperforms this compound in enzyme inhibition (ΔG = -9.5 vs. acarbose ΔG = -7.8 for α-glucosidase), attributed to the CF$_3$ group enhancing hydrophobic interactions .
  • Antibacterial Activity : Indole-acrylonitrile hybrids exhibit broad-spectrum activity (MIC 12.5 µg/mL against S. aureus), while this compound’s bioactivity remains underexplored .

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